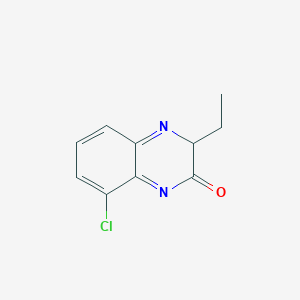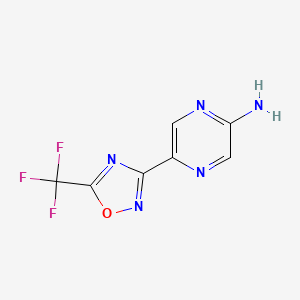
A-Conotoxin pia
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A-Conotoxin pia is a peptide toxin derived from the venom of the marine snail Conus purpurascens. It belongs to the A-superfamily of conotoxins and is known for its selective antagonism of nicotinic acetylcholine receptors (nAChRs) containing the α6 subunit
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: A-Conotoxin pia can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and folded into its active conformation using oxidative folding techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The peptide is then subjected to oxidative folding to ensure the correct disulfide bond formation, which is crucial for its biological activity .
Analyse Chemischer Reaktionen
Types of Reactions: A-Conotoxin pia primarily undergoes oxidative folding reactions to form its active conformation. This involves the formation of disulfide bonds between cysteine residues .
Common Reagents and Conditions:
Oxidative Folding: This process typically uses reagents such as iodine or air oxidation in the presence of a redox buffer system.
Purification: HPLC is commonly used to purify the peptide after synthesis and folding.
Major Products: The major product of these reactions is the correctly folded this compound peptide, which exhibits high specificity for α6-containing nAChRs .
Wissenschaftliche Forschungsanwendungen
A-Conotoxin pia has several scientific research applications, including:
Wirkmechanismus
A-Conotoxin pia exerts its effects by selectively binding to and blocking α6-containing nAChRs. This inhibition prevents the normal action of acetylcholine at these receptors, thereby modulating neurotransmitter release and neuronal excitability . The peptide’s high selectivity for α6 over other nAChR subunits makes it a valuable tool for dissecting the roles of these receptors in various biological processes .
Vergleich Mit ähnlichen Verbindungen
A-Conotoxin MII: Another conotoxin that targets nAChRs but has different subunit specificity.
A-Conotoxin GIC: Known for its selectivity towards α3β2 nAChRs.
Uniqueness: A-Conotoxin pia is unique in its ability to selectively inhibit α6-containing nAChRs, distinguishing it from other conotoxins that may target different nAChR subtypes . This specificity makes it particularly useful for studying the distinct roles of α6-containing receptors in the nervous system .
Eigenschaften
Molekularformel |
C79H125N27O25S4 |
|---|---|
Molekulargewicht |
1981.3 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-[(2S)-2-[[(1R,6R,12S,15S,21S,24S,27S,33R,36S,39S,45S,48S,53R)-21,45-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-6-carbamoyl-30-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-24-(1H-imidazol-5-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-27,36-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C79H125N27O25S4/c1-8-36(6)59-74(127)96-46(61(84)114)29-132-133-30-47-66(119)95-45(28-107)65(118)94-43(25-55(83)111)77(130)106-22-12-16-52(106)71(124)100-57(34(2)3)73(126)99-49(32-135-134-31-48(67(120)97-47)98-70(123)51-15-11-21-105(51)78(131)44(26-56(112)113)92-62(115)39(80)13-9-19-88-79(85)86)68(121)103-60(37(7)108)75(128)101-58(35(4)5)72(125)91-41(23-38-27-87-33-89-38)64(117)93-42(24-54(82)110)76(129)104-20-10-14-50(104)69(122)90-40(63(116)102-59)17-18-53(81)109/h27,33-37,39-52,57-60,107-108H,8-26,28-32,80H2,1-7H3,(H2,81,109)(H2,82,110)(H2,83,111)(H2,84,114)(H,87,89)(H,90,122)(H,91,125)(H,92,115)(H,93,117)(H,94,118)(H,95,119)(H,96,127)(H,97,120)(H,98,123)(H,99,126)(H,100,124)(H,101,128)(H,102,116)(H,103,121)(H,112,113)(H4,85,86,88)/t36-,37+,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,57-,58-,59?,60?/m0/s1 |
InChI-Schlüssel |
WINQUAHGULGZED-WAIIABLISA-N |
Isomerische SMILES |
CC[C@H](C)C1C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N2)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N[C@H](C(=O)N1)CCC(=O)N)CC(=O)N)CC6=CN=CN6)C(C)C)[C@@H](C)O)C(C)C)CC(=O)N)CO)C(=O)N |
Kanonische SMILES |
CCC(C)C1C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(CSSCC(C(=O)N2)NC(=O)C4CCCN4C(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5CCCC5C(=O)NC(C(=O)N1)CCC(=O)N)CC(=O)N)CC6=CN=CN6)C(C)C)C(C)O)C(C)C)CC(=O)N)CO)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy-2-oxopyridine-3-carboximidamide](/img/structure/B12340838.png)



![(E)-3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B12340858.png)


![2-[2-(prop-2-yn-1-yl)pyridin-3-yl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B12340874.png)


![(2E)-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]acetic acid](/img/structure/B12340891.png)


![1-(4-chlorophenyl)-3-[(E)-1-[5-(cyanomethyl)thiophen-2-yl]ethylideneamino]urea](/img/structure/B12340904.png)
